N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and a 4-ethoxyphenyl group. This compound’s structure suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the known roles of sulfonamides and oxadiazoles in drug discovery.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-5-29-19-8-6-17(7-9-19)22-24-23(30-25-22)21-20(10-11-31-21)32(27,28)26(4)18-13-15(2)12-16(3)14-18/h6-14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNNOFMSFRLUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound is complex, featuring a sulfonamide group linked to a thiophene ring and oxadiazole moiety. The molecular formula is with a molecular weight of 469.6 g/mol. Its specific structural features contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O4S |
| Molecular Weight | 469.6 g/mol |
| SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)C)C |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study involving various synthesized compounds showed promising results against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 6.26 to 20.46 μM in 2D assays .
Antibacterial Activity
The compound has also been tested for antibacterial properties. In vitro assays demonstrated that certain derivatives displayed effective antibacterial activity against various bacterial strains. The mechanism of action often involves interference with bacterial DNA synthesis or cell wall integrity .
Cytotoxicity Studies
Cytotoxicity assessments on normal human fibroblast cells (MRC-5) revealed that while some derivatives were effective against cancer cells, they exhibited low toxicity towards normal cells at low concentrations. This selectivity is crucial for developing therapeutic agents with minimal side effects .
Case Studies
-
Study on Antitumor Efficacy :
- Objective : To evaluate the antitumor efficacy of synthesized compounds.
- Method : Cell viability assays were performed using A549 and HCC827 cell lines.
- Results : Compounds demonstrated significant inhibition of cell proliferation with IC50 values indicating effective concentration ranges for potential therapeutic use.
-
Assessment of Antibacterial Properties :
- Objective : To determine the antibacterial effectiveness of the compound.
- Method : Disk diffusion and broth microdilution methods were employed.
- Results : Some derivatives showed strong inhibition zones against tested bacterial strains, suggesting potential as antibacterial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from recent literature (), focusing on structural motifs, physicochemical properties, and hypothetical pharmacological implications.
Table 1: Structural and Functional Comparison
| Compound ID & Name | Core Structure | Key Substituents | Potential Biological Relevance |
|---|---|---|---|
| Target Compound | Thiophene-sulfonamide | 1,2,4-oxadiazole, 4-ethoxyphenyl | Kinase inhibition, antimicrobial activity |
| 477318-83-5 : 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide | Quinazolinone-sulfanylacetamide | 4-ethoxyphenyl, diethylacetamide | Anticancer (quinazoline scaffold) |
| 557065-43-7 : N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Triazole-sulfanylacetamide | Pyridinyl, 4-ethyl-triazole | Antiviral (triazole derivatives) |
| 299928-87-3 : 3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one | Quinazolinone | 4-bromophenyl, dichloro, methyl | Antibacterial (halogenated quinazoline) |
Key Observations:
Heterocyclic Core Differences: The target compound’s 1,2,4-oxadiazole ring is electron-deficient, enhancing π-π stacking with aromatic residues in enzyme active sites, unlike the triazole in 557065-43-7 (electron-rich) or the quinazolinone in 477318-83-5 (planar, hydrogen-bonding capable). The thiophene-sulfonamide core offers metabolic stability compared to sulfanylacetamide derivatives (e.g., 477318-83-5), which may undergo faster hydrolysis.
Substituent Effects: The 4-ethoxyphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability. The 3,5-dimethylphenyl moiety in the target compound may reduce cytochrome P450-mediated metabolism compared to the pyridinyl group in 557065-43-7, which could enhance solubility but increase off-target interactions.
Hypothetical Pharmacological Performance: The oxadiazole-thiophene scaffold may exhibit superior kinase inhibition (e.g., EGFR or VEGFR) due to its rigidity and electron-withdrawing nature, whereas quinazolinones (e.g., 477318-83-5) are more associated with DNA intercalation or topoisomerase inhibition. Antimicrobial activity of the target compound could surpass 299928-87-3, as sulfonamides historically show broader spectra than halogenated quinazolines.
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s oxadiazole ring requires cyclization under harsh conditions (e.g., POCl3), unlike triazoles (click chemistry) or quinazolinones (microwave-assisted synthesis).
- Data Gaps : Experimental data on the target compound’s IC50, solubility, or toxicity are absent in the provided evidence. Comparisons rely on structural analogs and computational predictions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
